Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate is a structurally complex benzoate ester featuring a cyclopropyl-hydroxy-phenyl-ethylamine moiety linked via an oxoacetamido bridge to the 4-position of the methyl benzoate backbone.
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20(26)14-7-11-17(12-8-14)23-19(25)18(24)22-13-21(27,16-9-10-16)15-5-3-2-4-6-15/h2-8,11-12,16,27H,9-10,13H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZGYAQMZNDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, known by its CAS number 1421489-25-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The structure features a benzoate moiety linked to a cyclopropyl and phenylethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421489-25-9 |
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the cyclopropyl and phenylethyl groups may enhance the interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Activity
Research has focused on the anticancer properties of similar benzoate derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, disrupting normal cellular functions.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in target cells, particularly in cancerous tissues.
- Interaction with Receptors : The structural components may allow for binding to specific biological receptors, modulating signaling pathways that regulate cell growth and survival.
Study on Antimicrobial Effects
A study conducted on related benzoate compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL for certain derivatives, indicating potential as therapeutic agents against resistant bacterial strains .
Study on Anticancer Properties
In vitro studies highlighted that compounds with similar structures induced apoptosis in breast cancer cell lines (MCF7). The results showed a reduction in cell viability by approximately 60% at a concentration of 50 μM after 48 hours of treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Piperazine-Benzoate Derivatives (C1–C7)
describes a series of methyl benzoate derivatives (C1–C7) featuring 2-arylquinoline-4-carbonyl-piperazine substituents. These compounds share the methyl benzoate core but diverge in their quinoline substituents (e.g., bromo, chloro, fluoro, methoxy, trifluoromethyl). Key comparisons include:
| Compound | Substituent on Quinoline | Key Features |
|---|---|---|
| C1 | Phenyl | Baseline aryl group; moderate electronic effects |
| C2 | 4-Bromophenyl | Heavy atom (Br) enhances molecular weight and polarizability |
| C3 | 4-Chlorophenyl | Electron-withdrawing Cl may influence binding interactions |
| C4 | 4-Fluorophenyl | Strong electron-withdrawal; potential metabolic stability |
| C6 | 4-Methoxyphenyl | Electron-donating OMe group; increased solubility |
| C7 | 4-Trifluoromethylphenyl | Highly electronegative CF₃; steric and electronic effects |
The target compound lacks the quinoline-piperazine system but shares the methyl benzoate scaffold.
Pesticidal Methyl Benzoate Derivatives
and list pesticidal methyl benzoates with sulfonylurea or triazine moieties (e.g., triflusulfuron-methyl, metsulfuron-methyl). These compounds rely on sulfonylurea linkages for herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s amide and hydroxy groups suggest a different mode of action, possibly targeting enzymes or receptors sensitive to hydrogen-bonding interactions. The cyclopropyl group may enhance lipid solubility, improving membrane penetration compared to polar sulfonylurea analogs .
Acetamido-Hydroxy Benzoate Derivatives
highlights Methyl 4-acetamido-2-hydroxybenzoate, synthesized via acetylation of 4-aminosalicylic acid. While both compounds share acetamido and hydroxy groups, the target’s cyclopropyl-phenyl-ethylamine side chain introduces greater structural complexity and lipophilicity. This could result in higher metabolic stability but reduced aqueous solubility compared to simpler acetamido-hydroxy benzoates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, and what are their yields?
- Methodology : A common approach involves coupling 4-amino-benzoic acid derivatives with cyclopropyl-hydroxyphenylethylamine intermediates via amidation. For example, refluxing with glacial acetic acid as a catalyst in methanol (as seen in analogous benzoate syntheses) yields high-purity products (~96% yield) .
- Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts. Confirm purity via HPLC or NMR.
Q. How should researchers handle safety and toxicity concerns during laboratory work with this compound?
- Protocols : Follow standard first-aid measures for organic compounds:
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes.
- Ingestion : Do not induce vomiting; seek immediate medical attention .
- Safety Data : Use fume hoods, PPE (gloves, goggles), and monitor for symptoms like respiratory irritation.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Techniques :
- NMR (¹H/¹³C) to confirm amide and ester linkages.
- X-ray crystallography for resolving stereochemistry (e.g., cyclopropyl and hydroxy groups) .
- Mass spectrometry (HRMS) for molecular weight validation.
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
- Experimental Design :
- Use a split-plot design (as in environmental studies) to assess abiotic/biotic degradation .
- Measure partition coefficients (log P) and hydrolysis rates under varying pH/temperature conditions.
- Table : Environmental Parameters to Monitor
| Parameter | Method | Reference Standard |
|---|---|---|
| Hydrolysis half-life | HPLC-UV detection | OECD 111 |
| Soil adsorption | Batch equilibrium technique | EPA 835.1220 |
Q. What strategies resolve contradictions in biological activity data for this compound?
- Approach :
- Perform dose-response assays across multiple cell lines to identify off-target effects.
- Use molecular docking to validate interactions with proposed targets (e.g., enzymes or receptors).
- Case Study : Inconsistent cytotoxicity data may arise from solvent-dependent solubility; use DMSO controls ≤0.1% .
Q. How can advanced computational models predict the compound’s pharmacokinetic properties?
- Methodology :
- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate log P, bioavailability, and metabolic stability.
- Use molecular dynamics simulations to assess membrane permeability .
- Validation : Compare predictions with in vitro Caco-2 cell assays.
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography data conflict in confirming the hydroxy group’s conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
